molecular formula C16H16ClNO2 B5733720 N-(2-chlorobenzyl)-4-ethoxybenzamide

N-(2-chlorobenzyl)-4-ethoxybenzamide

Cat. No. B5733720
M. Wt: 289.75 g/mol
InChI Key: KYAOHVOCGNUFIE-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-ethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-11 and is a member of the benzamide family. CB-11 is widely used in scientific research due to its unique properties, which make it an ideal candidate for various applications.

Mechanism of Action

The mechanism of action of CB-11 is not well understood, but it is thought to act on the GABA-A receptor, which is involved in the regulation of neurotransmitter release. CB-11 has been shown to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmitter release. This increase in inhibitory neurotransmitter release results in a decrease in neuronal activity, leading to the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
CB-11 has been shown to have several biochemical and physiological effects. CB-11 has been shown to have anticonvulsant properties, reducing the frequency and severity of seizures in animal models. Moreover, CB-11 has been shown to have analgesic properties, reducing pain sensation in animal models. CB-11 has also been shown to have anxiolytic properties, reducing anxiety and stress in animal models.

Advantages and Limitations for Lab Experiments

CB-11 has several advantages and limitations for lab experiments. One of the significant advantages of CB-11 is its high potency, making it an ideal candidate for studying the effects of GABA-A receptor modulation. Moreover, CB-11 has low toxicity, making it safe for use in animal studies. However, one of the limitations of CB-11 is its limited solubility in water, which can make it challenging to administer in animal studies.

Future Directions

CB-11 has several potential future directions for research. One of the significant future directions is the development of new drugs based on CB-11 for the treatment of various diseases. Moreover, CB-11 can be used as a tool to study the GABA-A receptor and its role in various physiological processes. Furthermore, CB-11 can be used to study the interactions between the GABA-A receptor and other neurotransmitter systems, leading to a better understanding of the complex interactions between different neurotransmitter systems in the brain.
Conclusion:
In conclusion, CB-11 is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CB-11 has been extensively studied for its potential applications in drug development, and its unique properties make it an ideal candidate for various applications. CB-11 has several advantages and limitations for lab experiments, and its potential future directions for research are vast. Overall, CB-11 is a promising compound that has the potential to contribute significantly to the field of scientific research.

Synthesis Methods

The synthesis of CB-11 involves the reaction of 2-chlorobenzyl chloride with 4-ethoxybenzamide in the presence of a base such as sodium hydroxide. The reaction proceeds through an SN2 mechanism, resulting in the formation of CB-11 as the final product. The purity of the compound can be improved through recrystallization or chromatography.

Scientific Research Applications

CB-11 has been extensively studied for its potential applications in various scientific fields. One of the significant applications of CB-11 is in the development of new drugs for the treatment of various diseases. CB-11 has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Moreover, CB-11 has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-20-14-9-7-12(8-10-14)16(19)18-11-13-5-3-4-6-15(13)17/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAOHVOCGNUFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-4-ethoxybenzamide

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